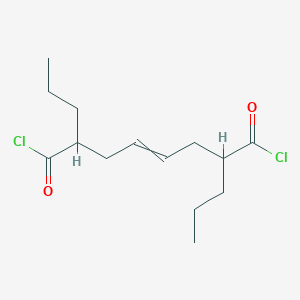

2,7-Dipropyloct-4-enedioyl dichloride

Description

2,7-Dipropyloct-4-enedioyl dichloride is an organochloride compound characterized by an oct-4-enedioyl backbone substituted with propyl groups at the 2 and 7 positions and two reactive acyl chloride groups. Its molecular formula is C₁₄H₂₂Cl₂O₂, and its structure combines hydrophobic propyl chains with electrophilic dichloride functionalities, making it a versatile intermediate in organic synthesis, particularly for polymerization or crosslinking reactions.

Properties

CAS No. |

67546-71-8 |

|---|---|

Molecular Formula |

C14H22Cl2O2 |

Molecular Weight |

293.2 g/mol |

IUPAC Name |

2,7-dipropyloct-4-enedioyl dichloride |

InChI |

InChI=1S/C14H22Cl2O2/c1-3-7-11(13(15)17)9-5-6-10-12(8-4-2)14(16)18/h5-6,11-12H,3-4,7-10H2,1-2H3 |

InChI Key |

IGAFVUIYOJPEQD-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CC=CCC(CCC)C(=O)Cl)C(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

(a) 1,2-Dichloroethane (C₂H₄Cl₂)

- Structure : A simple, fully saturated dichloride with adjacent chlorine atoms on an ethane backbone.

- Physical Properties : Colorless oily liquid with high volatility (vapor pressure = 61 mmHg at 20°C) and slight water solubility (8.7 g/L at 20°C) .

- Reactivity : Primarily used as a solvent or intermediate in vinyl chloride production. Unlike 2,7-dipropyloct-4-enedioyl dichloride, it lacks electrophilic acyl chloride groups, limiting its utility in condensation or acylation reactions.

(b) Ethylenediammonium Dichloride ([C₂H₁₀N₂]Cl₂)

- Structure : A dichloride salt with ammonium groups, enabling ionic interactions.

- Application: Used in coordination chemistry (e.g., synthesizing cadmium thiocyanate complexes, as in ) . Its ionic nature contrasts sharply with the covalent, nonpolar propyl chains of 2,7-dipropyloct-4-enedioyl dichloride, resulting in divergent solubility profiles (water-soluble vs. organic-soluble).

Physicochemical Properties

| Property | 2,7-Dipropyloct-4-enedioyl Dichloride | 1,2-Dichloroethane | Ethylenediammonium Dichloride |

|---|---|---|---|

| Molecular Weight | 293.23 g/mol | 98.96 g/mol | 159.06 g/mol |

| Solubility | High in organic solvents (e.g., toluene) | Slight in water (8.7 g/L) | High in water (>100 g/L) |

| Volatility | Low (long alkyl chains reduce vapor pressure) | High (vapor pressure = 61 mmHg) | Non-volatile (ionic solid) |

| Reactivity | Electrophilic acyl chloride groups | Inert solvent | Ionic coordination ligand |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.